1-Bromo-2-(propanesulfonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

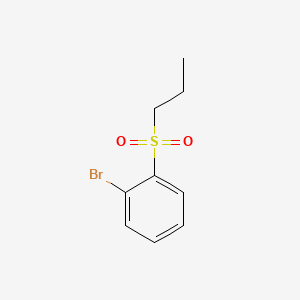

“1-Bromo-2-(propanesulfonyl)benzene” is a chemical compound with the molecular formula C9H11BrO2S . It is used as an intermediate in organic syntheses .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a propanesulfonyl group . The exact structural analysis of this compound isn’t clearly mentioned in the available resources.

Scientific Research Applications

Michael-induced Ramberg-Bäcklund Reaction

The use of sulfone derivatives in the Michael-induced Ramberg-Bäcklund reaction highlights the versatility of sulfone chemistry. Vasin et al. (2003) discussed the UV-initiated addition of bromomethane sulfonyl bromide to phenylacetylene, leading to the formation of bromomethyl (E)-2-bromo-2-phenylethenyl sulfone. This process underscores the potential of such compounds in synthesizing complex organic structures through bromination and dehydrobromination reactions V. Vasin, I. Y. Bolusheva, V. V. Razin, 2003.

Synthesis of Functionalized Benzene Derivatives

Reus et al. (2012) developed efficient routes to functionalized 1,2-bis(trimethylsilyl)benzenes, starting materials crucial for the synthesis of benzyne precursors and Lewis acid catalysts. Their work demonstrated the synthesis of bromo-, boryl-, and stannyl-functionalized derivatives via Diels-Alder or C-H activation reactions, showcasing the compound's utility in creating intermediates for further chemical synthesis Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, M. Wagner, 2012.

Dendrimer Synthesis

The modular construction of dendritic carbosilanes involves the use of bifunctional precursors like 1-bromo-4-(prop-2-enyl)benzene for sequential divergent and convergent dendritic extension steps. This approach, discussed by Casado and Stobart (2000), provides a method for the assembly and organization of dendrimers, highlighting the role of such compounds in the synthesis of complex macromolecules Casado, Stobart, 2000.

Crystal Structure Analysis

Stein et al. (2015) analyzed the crystal structures of derivatives of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, showcasing the importance of such compounds in studying supramolecular features like hydrogen bonding and π–π interactions. Their research provides insights into the structural aspects of brominated compounds and their potential applications in material science Timo Stein, F. Hoffmann, M. Fröba, 2015.

Fluorescence Properties

The study on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene by Zuo-qi (2015) highlights the compound's application in developing materials with specific photoluminescence properties. This research indicates the potential use of such brominated compounds in the design of optoelectronic devices Liang Zuo-qi, 2015.

properties

IUPAC Name |

1-bromo-2-propylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETUJBQNXFOBJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712440 |

Source

|

| Record name | 1-Bromo-2-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354954-34-9 |

Source

|

| Record name | 1-Bromo-2-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)

![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)